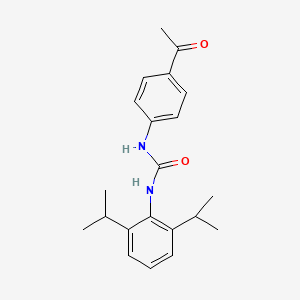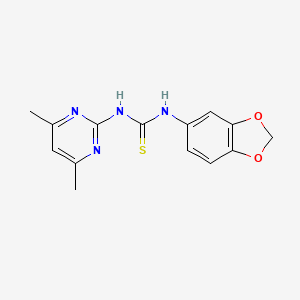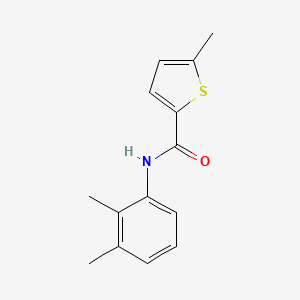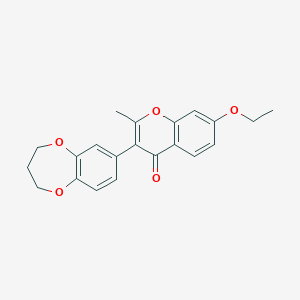
N-(4-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea, commonly known as ADU, is a small molecule inhibitor that has shown promising results in scientific research. ADU belongs to the class of urea-based compounds and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of ADU involves the inhibition of the enzyme, cyclic GMP-AMP synthase (cGAS). cGAS is an important enzyme in the innate immune response and plays a crucial role in detecting and responding to foreign DNA. ADU inhibits the activity of cGAS, leading to the suppression of the immune response and reducing inflammation.
Biochemical and Physiological Effects:
ADU has been shown to have various biochemical and physiological effects, including the inhibition of cGAS activity, reducing the production of pro-inflammatory cytokines, and increasing the production of anti-inflammatory cytokines. ADU has also been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ADU in lab experiments include its small size, high specificity, and low toxicity. ADU has been shown to have a high affinity for cGAS, making it an ideal candidate for studying the mechanism of action of cGAS. However, the limitations of using ADU in lab experiments include its low solubility, which can affect its bioavailability, and its relatively low yield in the synthesis process.
Zukünftige Richtungen
For ADU research include further studies on its potential therapeutic applications, including its use in combination with other drugs for cancer treatment. ADU's mechanism of action and its effects on the immune system need to be further elucidated to fully understand its potential applications. Additionally, the synthesis process of ADU needs to be optimized to increase its yield and improve its solubility.
Synthesemethoden
The synthesis of ADU involves a multi-step process, starting from the reaction between 4-acetylphenyl isocyanate and 2,6-diisopropylaniline in the presence of a base. The intermediate product is then treated with urea to obtain ADU. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
ADU has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, ADU has shown promising results in inhibiting the growth and proliferation of cancer cells, including melanoma, breast cancer, and pancreatic cancer cells. Inflammation and autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, have also been studied with ADU, showing anti-inflammatory effects and reducing the severity of the disease.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-13(2)18-7-6-8-19(14(3)4)20(18)23-21(25)22-17-11-9-16(10-12-17)15(5)24/h6-14H,1-5H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEDDGHKANESJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5750609.png)


![4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B5750621.png)






![9-amino-5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B5750670.png)
![1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5750672.png)
![N-[4-(diethylamino)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5750674.png)
![1-(5-methyl-2-furoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5750682.png)
